N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
CAS No.: 885525-08-6
Cat. No.: VC8476832
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885525-08-6 |
---|---|
Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
Standard InChI | InChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3 |
Standard InChI Key | KALHIFMEVARQPG-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1CNC2=CC=CC=C2O1 |
Canonical SMILES | CN(C)C(=O)C1CNC2=CC=CC=C2O1 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide combines a benzoxazine ring system with a carboxamide group at the 2-position. Key structural features include:
-
InChI Identifier: \text{InChI=1S/C_{11}H_{14}N_2O_2/c1-12(2)11(14)10-9-13-7-5-4-6-8(9)15-10/h4-7,10H,13H2,1-2H3}
The benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring, with the carboxamide group () attached at the 2-position. This substitution pattern is critical for modulating the compound’s electronic and steric properties, influencing its reactivity and potential biological activity .
Synthetic Routes and Methodologies
N-Alkylation of Benzoxazine Precursors
A primary synthesis route involves N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. As detailed in patent US5420126A, the reaction employs dimethylamine or its derivatives to introduce the dimethylamino group .
Key Steps:
-
Activation of Carboxylic Acid: The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride.
-
Amidation: Reaction with dimethylamine in inert solvents (e.g., dichloromethane or tetrahydrofuran) yields the carboxamide .
-
Purification: Column chromatography or recrystallization isolates the pure product.
This method is favored for its scalability and compatibility with diverse benzoxazine substrates .
Reductive Cyclization of Malonate Esters
An alternative enantioselective approach, adapted from Breznik et al., involves reductive cyclization of chiral malonate esters . While originally developed for 2-methyl-3-oxo derivatives, this strategy can be modified for dimethyl carboxamides by substituting methyl groups with dimethylamino moieties during the amidation step .
Reaction Conditions:
-
Catalyst: Pig liver esterase (for enantioselective hydrolysis).
-
Reducing Agent: Sodium borohydride or borane-THF complex.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
These values, derived from ion mobility spectrometry, suggest a compact molecular structure with moderate polarity .
Spectroscopic Signatures
-
Infrared (IR): Strong absorption bands at (amide C=O stretch) and (C-O-C stretch of the oxazine ring) .
-
NMR:
Future Research Directions
-
Stereoselective Synthesis: Expanding enantioselective methods to access both (R)- and (S)-isomers .
-
Structure-Activity Relationships (SAR): Systematic modification of the dimethylamino group to optimize pharmacological profiles .
-
Environmental Impact Studies: Degradation pathways and ecotoxicity assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume